4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol
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Overview
Description
4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol is a compound that belongs to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often found in natural products and synthetic analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol typically involves the N-alkylation of benzyl amines with halo acetophenones . This method allows for the introduction of the tetrahydroisoquinoline moiety into the compound. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield . These reactions are often carried out in the presence of catalysts such as CuBr and PPh3, which facilitate the formation of the desired product at elevated temperatures (e.g., 80°C) over extended periods (e.g., 12 hours) .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol can undergo various chemical reactions, including oxidation, reduction, and substitution . As a secondary amine, it exhibits weakly basic properties and can form salts with strong acids .
Common Reagents and Conditions
Reduction: It can be hydrogenated to form decahydroisoquinoline.
Substitution: The N-alkylation of benzyl amines with halo acetophenones is a common method for introducing the tetrahydroisoquinoline moiety.
Major Products
The major products formed from these reactions include nitrone derivatives, decahydroisoquinoline, and various substituted tetrahydroisoquinolines .
Scientific Research Applications
4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions, while the tetrahydroisoquinoline moiety can interact with biological receptors and enzymes . These interactions contribute to the compound’s biological activities, such as anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with a wide range of biological activities.
2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol: Another synthetic isoquinolinic alkaloid with anti-inflammatory properties.
Uniqueness
4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group and a tetrahydroisoquinoline moiety makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
90137-00-1 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-[(2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)methyl]phenol |
InChI |
InChI=1S/C17H19NO/c1-18-11-14-4-2-3-5-17(14)15(12-18)10-13-6-8-16(19)9-7-13/h2-9,15,19H,10-12H2,1H3 |
InChI Key |
BDFFWDILJQOBMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=CC=CC=C2C1)CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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